

Phase diagrams of niobium-containing binary alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Niobium**
Cat. No.: **B084950**

[Get Quote](#)

An In-depth Technical Guide to the Phase Diagrams of **Niobium**-Containing Binary Alloys

Introduction

Niobium (Nb), a refractory metal known for its high melting point, corrosion resistance, and superconductivity, serves as a critical alloying element in numerous high-performance materials. Understanding the phase equilibria in **niobium**-containing binary systems is fundamental for the design and development of new alloys for aerospace, nuclear, and superconducting applications. Phase diagrams provide a graphical representation of the phases present in an alloy system at different temperatures, pressures, and compositions under equilibrium conditions. This technical guide offers a detailed examination of the phase diagrams of several key **niobium**-based binary alloys, presents the experimental methodologies used for their determination, and summarizes critical quantitative data for researchers and materials scientists.

Methodologies for Experimental Phase Diagram Determination

The determination of phase diagrams is a meticulous process that relies on a combination of experimental techniques to identify phase transitions and establish phase boundaries. These methods can be broadly categorized into static and dynamic techniques.[\[1\]](#)

Experimental Protocols

1. Static Method (Post-Quench Analysis) This method involves bringing an alloy to equilibrium at a specific temperature and then rapidly cooling (quenching) it to room temperature to preserve its high-temperature microstructure.

- Alloy Preparation: High-purity constituent elements (e.g., >99.9% purity) are weighed to achieve the desired compositions. The alloys are typically synthesized by arc melting in an inert atmosphere (e.g., argon) to prevent oxidation. To ensure homogeneity, the resulting buttons are often flipped and remelted multiple times.
- Equilibration: Samples are sealed in evacuated quartz tubes (for lower temperatures) or other inert containers and annealed in a furnace at a constant temperature for an extended period (from hours to weeks) to allow the microstructure to reach thermodynamic equilibrium.
- Quenching: After annealing, the samples are rapidly cooled by immersing them in a quenching medium like water, brine, or oil. This process "freezes" the high-temperature phase constitution for room temperature analysis.
- Phase Analysis: The quenched samples are analyzed using various characterization techniques:
 - Metallography: The sample is sectioned, polished, and etched to reveal the microstructure. Optical microscopy and Scanning Electron Microscopy (SEM) are used to identify the number of phases, their morphology, and distribution.
 - X-Ray Diffraction (XRD): XRD is used to identify the crystal structures of the phases present in the sample.^[1] By comparing the diffraction patterns to known standards, the exact phases can be determined. The lattice parameter method can also help establish phase boundaries.^[1]

2. Dynamic Method (In-situ Analysis) Dynamic methods monitor changes in the physical properties of an alloy during controlled heating and cooling cycles.^[2]

- Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These are the most common thermal analysis techniques.^{[3][4]} A sample and a thermally inert reference material are heated or cooled under identical conditions. The temperature difference between the sample and the reference is monitored. When the sample undergoes a phase transformation (e.g., melting, solidification, or a solid-state transition), it absorbs or

releases heat (latent heat), causing a deviation in its temperature relative to the reference.^[4] This thermal event is detected and recorded on a thermogram, allowing for the precise determination of transformation temperatures.

- High-Temperature X-Ray Diffraction (HT-XRD): This technique allows for the direct identification of phases and their crystal structures at elevated temperatures.^[2] The sample is heated in a specialized furnace within the XRD chamber, and diffraction patterns are collected in-situ as a function of temperature.
- Dilatometry: This method measures the change in a material's dimensions as a function of temperature. Phase transformations are often accompanied by a change in density and specific volume, which can be detected as a distinct change in the slope of the length-versus-temperature curve.^[3]

Experimental Workflow

The logical flow for determining a binary phase diagram typically follows a structured process, integrating both static and dynamic methods to ensure accuracy.

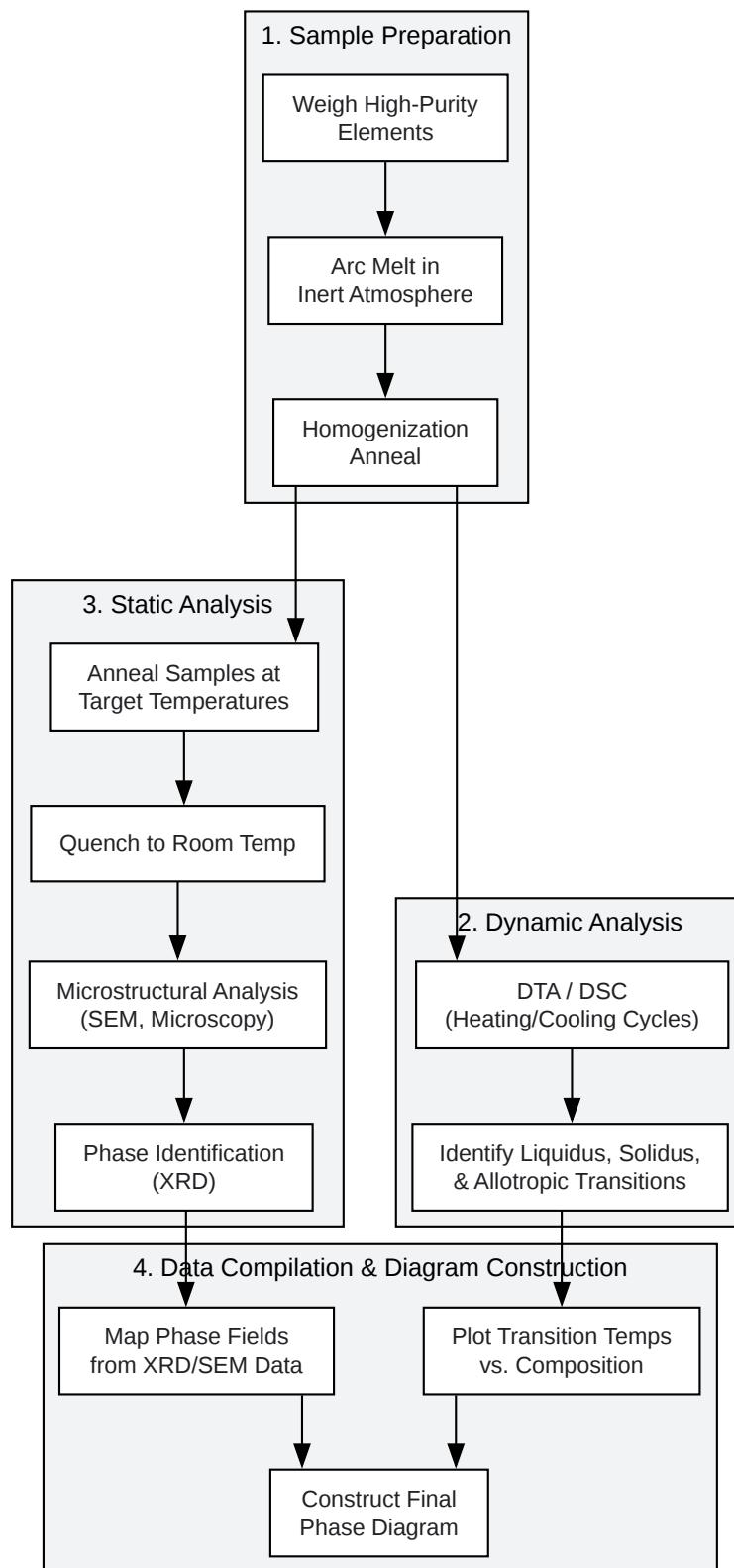

[Click to download full resolution via product page](#)

Fig. 1: General experimental workflow for binary phase diagram determination.

Phase Diagram Analysis of Niobium-Containing Binary Systems

This section details the phase diagrams of five technologically significant **niobium** binary systems.

Niobium-Titanium (Nb-Ti)

The Nb-Ti system is renowned for its superconducting alloys. It features a complete isomorphous system at high temperatures, with a body-centered cubic (BCC) solid solution, denoted as β , existing across all compositions.^{[5][6]} Below the transus temperature, the titanium-rich side undergoes a transformation to a hexagonal close-packed (HCP) α -Ti phase.^[7] A miscibility gap in the β phase exists at lower temperatures, leading to the separation into two BCC phases, β_1 (Ti-rich) and β_2 (Nb-rich).^{[5][8]} The exact boundaries at low temperatures can be influenced by interstitial impurities and processing history.^[7]

Feature	Temperature (°C)	Composition (at. % Ti)	Phases Involved	Reaction Type
β -Transus (Pure Ti)	882	100	$\beta \leftrightarrow \alpha$	Allotropic
Monotectoid	~670	~70	$\beta_1 \leftrightarrow \alpha + \beta_2$	Monotectoid

Niobium-Aluminum (Nb-Al)

The Nb-Al system is characterized by its complexity and the presence of several intermetallic compounds that are candidates for high-temperature structural applications.^[9] Three stable intermediate phases are well-established: Nb_3Al , Nb_2Al , and NbAl_3 .^{[10][11]} The formation of these intermetallics occurs through a series of peritectic reactions and one congruent melting point.^{[9][12]} The solubility of aluminum in **niobium** is limited, reaching a maximum of approximately 8.0 wt% Al at the peritectic temperature of 1960°C.^{[9][11]}

Feature	Temperature (°C)	Composition (at. % Al)	Phases Involved	Reaction Type
Peritectic	1960 ± 10	~23.0	L + (Nb) ↔ Nb ₃ Al	Peritectic
Peritectic	1870 ± 10	~38.0	L + Nb ₃ Al ↔ Nb ₂ Al	Peritectic
Eutectic	1550 ± 10	~57.8	L ↔ Nb ₂ Al + NbAl ₃	Eutectic
Congruent Melting	1605 ± 10	75.0	L ↔ NbAl ₃	Congruent

Niobium-Carbon (Nb-C)

The **niobium**-carbon system is dominated by the formation of two highly stable refractory carbides: a hexagonal subcarbide, Nb₂C, and a face-centered cubic (FCC) monocarbide, NbC. [13][14] The NbC phase exhibits a very high congruent melting point of approximately 3600°C and has a wide range of homogeneity.[13] The Nb₂C phase forms via a peritectic reaction.[13] At lower temperatures, ordered phases such as β-Nb₂C and Nb₆C₅ can form.[13] The solubility of carbon in solid **niobium** is very low.[14][15]

Feature	Temperature (°C)	Composition (at. % C)	Phases Involved	Reaction Type
Congruent Melting	~3600	~47.0	L ↔ NbC	Congruent
Peritectic	~3080	~33.0	L + NbC ↔ Nb ₂ C	Peritectic
Eutectic	~2330	~1.5	L ↔ (Nb) + Nb ₂ C	Eutectic
Peritectoid	~1230	~42.0	NbC + Nb ₂ C ↔ Nb ₄ C ₃	Peritectoid

Niobium-Silicon (Nb-Si)

The Nb-Si system is of interest for ultra-high-temperature structural materials due to the formation of strong, creep-resistant **niobium** silicides. The diagram features three main intermetallic compounds: Nb_3Si , $\alpha\text{-Nb}_5\text{Si}_3$, and $\beta\text{-Nb}_5\text{Si}_3$ (a high-temperature polymorph).[16][17] The phase relationships include multiple eutectic and peritectic reactions.[16][18] A key feature on the **niobium**-rich side is a eutectic reaction between the **niobium** solid solution and Nb_3Si .[16]

Feature	Temperature (°C)	Composition (at. % Si)	Phases Involved	Reaction Type
Eutectic	1920	18.7	$\text{L} \leftrightarrow (\text{Nb}) + \text{Nb}_3\text{Si}$	Eutectic
Peritectic	1980	25.0	$\text{L} + \beta\text{-Nb}_5\text{Si}_3 \leftrightarrow \text{Nb}_3\text{Si}$	Peritectic
Congruent Melting	2520	37.5	$\text{L} \leftrightarrow \beta\text{-Nb}_5\text{Si}_3$	Congruent
Eutectoid	1770	25.0	$\text{Nb}_3\text{Si} \leftrightarrow (\text{Nb}) + \alpha\text{-Nb}_5\text{Si}_3$	Eutectoid
Allotropic	1680	37.5	$\beta\text{-Nb}_5\text{Si}_3 \leftrightarrow \alpha\text{-Nb}_5\text{Si}_3$	Allotropic

Niobium-Zirconium (Nb-Zr)

Similar to the Nb-Ti system, Nb-Zr alloys are important in superconducting and nuclear applications. The high-temperature portion of the diagram is defined by a continuous BCC solid solution (β).[19] At lower temperatures, a miscibility gap leads to the decomposition of the β phase into two distinct BCC solid solutions, β_1 (Zr-rich) and β_2 (Nb-rich).[20] A eutectoid reaction occurs where the Zr-rich β_1 phase transforms into the HCP $\alpha\text{-Zr}$ phase and the Nb-rich β_2 phase.[20][21] The presence of interstitial impurities like oxygen can significantly alter the phase boundaries.[19]

Feature	Temperature (°C)	Composition (at. % Zr)	Phases Involved	Reaction Type
β-Transus (Pure Zr)	863	100	$\beta \leftrightarrow \alpha$	Allotropic
Monotectoid	620	~83.0	$\beta_1 \leftrightarrow \alpha + \beta_2$	Monotectoid
Critical Point	~975	~50.0	$\beta \leftrightarrow \beta_1 + \beta_2$	Miscibility Gap

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dl.asminternational.org [dl.asminternational.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. engineeringnotes.com [engineeringnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. boulderschool.yale.edu [boulderschool.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. PHASE TRANSFORMATIONS IN THE TITANIUM-NIOBIUM BINARY ALLOY SYSTEM - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. THE EQUILIBRIUM PHASE DIAGRAM, NIOBIUM-ALUMINUM. Final Report (Technical Report) | OSTI.GOV [osti.gov]
- 10. AIME Digital Library | The American Institute of Mining, Metallurgical, and Petroleum Engineers [aimehq.org]
- 11. OneMine | PART VI - The Equilibrium Phase Diagram, Niobium (Columbium)-Aluminum [onemine.org]
- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]
- 14. The Phase Diagram of the Niobium-Carbon System | Semantic Scholar [semanticscholar.org]
- 15. The Phase Diagram of the Niobium-Carbon System (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. PHASE EQUILIBRIA IN SUPERCONDUCTING NIOBIUM-ZIRCONIUM ALLOYS (Journal Article) | OSTI.GOV [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phase diagrams of niobium-containing binary alloys]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084950#phase-diagrams-of-niobium-containing-binary-alloys>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com